molecular formula C14H16Cl2N2O2S B5765405 3,6-dichloro-2-methoxy-N-(piperidine-1-carbothioyl)benzamide

3,6-dichloro-2-methoxy-N-(piperidine-1-carbothioyl)benzamide

Cat. No.: B5765405
M. Wt: 347.3 g/mol
InChI Key: NDQLMIAAISJERJ-UHFFFAOYSA-N
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Description

3,6-dichloro-2-methoxy-N-(piperidine-1-carbothioyl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a piperidine ring, a carbothioyl group, and two chlorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-2-methoxy-N-(piperidine-1-carbothioyl)benzamide typically involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with piperidine and a thiocarbonyl reagent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include thionyl chloride, which facilitates the formation of the carbothioyl group, and various solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-2-methoxy-N-(piperidine-1-carbothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used to replace the chlorine atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3,6-dichloro-2-methoxy-N-(piperidine-1-carbothioyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-dichloro-2-methoxy-N-(piperidine-1-carbothioyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-dichloro-2-methoxy-N-isopropylbenzamide
  • 3,6-dichloro-2-methoxy-N-(4-methylphenyl)benzamide
  • 3,6-dichloro-2-methoxy-N-(2-methylphenyl)benzamide

Uniqueness

3,6-dichloro-2-methoxy-N-(piperidine-1-carbothioyl)benzamide is unique due to the presence of the piperidine ring and the carbothioyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

3,6-dichloro-2-methoxy-N-(piperidine-1-carbothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O2S/c1-20-12-10(16)6-5-9(15)11(12)13(19)17-14(21)18-7-3-2-4-8-18/h5-6H,2-4,7-8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQLMIAAISJERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C(=O)NC(=S)N2CCCCC2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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